5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
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Description
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN2O5 and its molecular weight is 402.83. The purity is usually 95%.
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Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Research on compounds with structural similarities, such as various 3-substituted 5-chloro-2-methoxybenzamides, has shown significant findings in the development of potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to understanding the binding affinity and antagonistic activity against the von Bezold-Jarisch reflex, highlighting their potential in treating conditions associated with serotonin imbalance, such as nausea and vomiting, often related to chemotherapy (Kuroita, Sakamori, & Kawakita, 1996).
Antitumor and Antimicrobial Activities
Compounds derived from marine endophytic fungi, showing structural similarities, have been investigated for their antitumor and antimicrobial activities. These studies have led to the discovery of new compounds with moderate activities, suggesting the potential of similar compounds in developing treatments for cancer and microbial infections (Xia et al., 2011).
Herbicide Metabolism in Soil
Research on the soil metabolism of herbicides structurally related to "5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide" has provided insights into the degradation processes of such compounds in agricultural settings. These findings are crucial for understanding the environmental impact and persistence of new herbicide formulations (Rouchaud, Gustin, Callens, Vanhimme, & Bulcke, 1993).
Molecular Structure and Interaction Studies
Studies on the molecular structure and intermolecular interactions of related compounds have been conducted to understand their conformational properties and recognition patterns. This research is valuable for designing molecules with specific target binding capabilities, which is essential for developing new pharmaceuticals and materials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Properties
IUPAC Name |
5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPTSPFUXUTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.